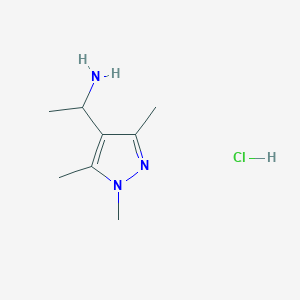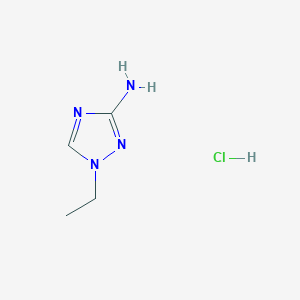![molecular formula C13H19ClF3N3 B3103164 [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine CAS No. 1432036-20-8](/img/structure/B3103164.png)
[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine
Descripción general
Descripción
“[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine” is a highly potent organic compound. It has a CAS Number of 937596-13-9 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine” is C13H18F3N3 . The molecular weight is 273.3 . The InChI Code is 1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3 .
Physical And Chemical Properties Analysis
“[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine” is a powder . The compound has a molecular weight of 273.3 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study focused on synthesizing novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridin-3-ylamine by enhancing its biological activity with other heterocycles to determine their anticancer activity. The synthesized compounds were tested against prostate cancer cell lines, revealing moderate cytotoxic activity (Demirci & Demirbas, 2019).
Serotonin Receptor Ligands
Another study synthesized a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. The study indicated that the branching of the methoxyl linker increased affinity for the human 5-HT6R, with specific compounds identified as potent agents (Łażewska et al., 2019).
DPP-IV Inhibitors for Diabetes Treatment
Research on beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, identified potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. One compound in particular was highlighted for its potency and selectivity, with promising in vivo efficacy in animal models (Kim et al., 2005).
Antimicrobial and Anti-Inflammatory Properties
Mannich bases containing ibuprofen moiety were synthesized and exhibited promising anti-inflammatory, analgesic, antibacterial, and antifungal activities, highlighting their potential as therapeutic agents (Sujith et al., 2009).
PPARgamma Agonists
A study on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists explored the structure-activity relationship around the phenyl alkyl ether moiety. The research identified potent and selective PPARgamma agonists with improved aqueous solubility, providing insight into the requirements for PPARgamma binding and activity (Collins et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3.ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;/h3-4,9H,2,5-8,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCPJOWDNCTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine | |
CAS RN |
1432036-20-8 | |
| Record name | Benzenamine, 2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432036-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B3103082.png)
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B3103085.png)



![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)
![4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B3103111.png)



![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)

